REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](=O)[NH:4][N:5]=[CH:6][C:7]=1[Cl:8].P(Cl)(Cl)([Cl:12])=O>>[Cl:12][C:3]1[N:4]=[N:5][CH:6]=[C:7]([Cl:8])[C:2]=1[Cl:1]
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Name
|
|
Quantity
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20 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(NN=CC1Cl)=O
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Name
|
|
Quantity
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150 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for five hours
|
Duration
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5 h
|
Type
|
CUSTOM
|
Details
|
The excess phosphorus oxychloride is removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue poured into ice water
|
Type
|
EXTRACTION
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Details
|
The mixture is extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The extract is dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated to a residue
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solid is recrystallized from acetone-water
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC=C(C1Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |